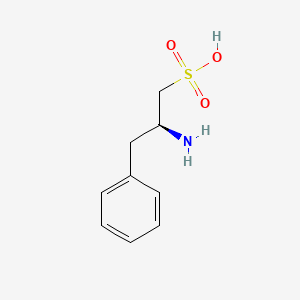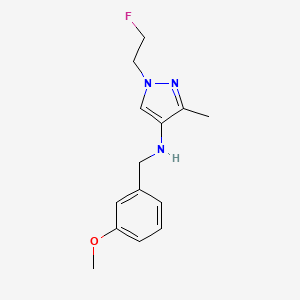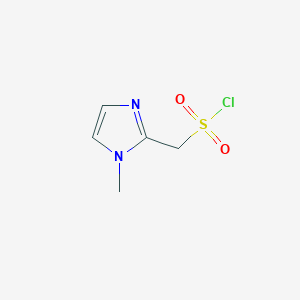
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a chlorine atom and an amino group, making it a versatile molecule for chemical synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The piperidine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated piperidine is reacted with an amine source, such as ammonia or an amine derivative, to introduce the amino group.
Final Assembly: The final step involves coupling the chlorinated piperidine with a suitable butanone derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkylated derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-ol: A hydroxylated derivative with similar structural features.
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-amine: An amine derivative with comparable properties.
Uniqueness
(S)-2-Amino-1-((S)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H19ClN2O |
|---|---|
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
(2S)-2-amino-1-[(3S)-3-chloropiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
NZXBSQVIGCLLFD-IUCAKERBSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)Cl)N |
SMILES canonique |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)






![[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)


